molecular formula C16H11ClN2O2 B128836 Glafenic acid CAS No. 10440-42-3

Glafenic acid

Cat. No. B128836
CAS RN: 10440-42-3
M. Wt: 298.72 g/mol
InChI Key: HTKGKUISLUERQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Glafenic acid involves several steps. The biotransformations of a therapeutic dose of the non-narcotic analgesic, glafenine, have been studied in the rat and in man. In the rat, the ester bond is extensively hydrolyzed to give glafenic acid which is the major metabolite excreted in bile and in urine .


Molecular Structure Analysis

Glafenic acid contains total 34 bond(s); 23 non-H bond(s), 18 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 17 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 secondary amine(s) (aromatic), 1 hydroxyl group(s) .


Chemical Reactions Analysis

The chemical reactions of Glafenic acid are complex and involve various pathways. The initial step is the cytochrome P450-catalyzed 5-hydroxylation of the benzene ring of glafenine, followed by two electron oxidations of M3 and M4 to form corresponding para-quinone imine intermediates that react with GSH to form GSH adducts M1 and M2 .


Physical And Chemical Properties Analysis

Glafenine has a molecular weight of 298.72 g/mol and a molecular formula of C16H11ClN2O2 . It has a melting point of 169 to 170 °C (336 to 338 °F) .

Scientific Research Applications

Bioactivation and Metabolism

  • Glafenine is bioactivated in human liver microsomes and peroxidases, forming reactive iminoquinone species and GSH conjugates, linked to mechanisms of toxicity (Wen & Moore, 2011).
  • In rats and humans, glafenine undergoes extensive hydrolysis to form glafenic acid, a major metabolite, with minor pathways involving hydroxylation and oxidation (Pottier, Busigny, & Raynaud, 2010).

Impact on Human Cells

  • Glafenine hydrochloride affects human endothelial cells and vascular smooth muscle cells, reducing their proliferation, migration, and extracellular matrix synthesis (Schöber et al., 2003).

Analytical Methods

  • Spectrophotometric stability indicating procedures have been developed for determining glafenine in pure and dosage forms (El-Ragehy, Abbas, & El-khateeb, 2002).
  • H-point standard additions method (HPSAM) has been proposed for simultaneous determination of glafenine and glafenic acid in mixtures (Sabry & Khamis, 2000).

Therapeutic Applications

  • Glafenine has shown potential as a CFTR corrector, beneficial in treating cystic fibrosis, by correcting the trafficking defect of ΔPhe508-CFTR (Robert et al., 2010).
  • Gamma-linolenic acid (GLA), a derivative, has been used for reducing pain and stiffness in conditions like rheumatoid arthritis (Soeken, Miller, & Ernst, 2003).

Safety And Hazards

Glafenine is associated with a risk of anaphylaxis and acute kidney failure . Therefore, it should be used with caution and under the supervision of a healthcare professional.

Future Directions

While Glafenine has been withdrawn from the market in most countries due to its associated risks, research is ongoing to understand its bioactivation pathways and their potential link to mechanisms of toxicity . This could potentially lead to the development of safer and more effective therapeutic agents in the future.

properties

IUPAC Name

2-[(7-chloroquinolin-4-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-10-5-6-11-14(7-8-18-15(11)9-10)19-13-4-2-1-3-12(13)16(20)21/h1-9H,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKGKUISLUERQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C3C=CC(=CC3=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146462
Record name Glafenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glafenic acid

CAS RN

10440-42-3
Record name Glafenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010440423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glafenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
SM Sabry, EF Khamis - Talanta, 2000 - Elsevier
… Accuracy and precision for the determination of glafenine–glafenic acid mixtures using the HPSAM and UV-absorption data, with glafenic acid employed as the analyte and glafenine as …
Number of citations: 29 www.sciencedirect.com
MC Tournet, C Girre, PE Fournier - Journal of Chromatography B …, 1981 - Elsevier
… Standard samples were prepared from blank plasma spiked with 10 Jlg of glafenine, glafenic acid and hydroxyglafenic acid and were ana lysed together with unknown samples. …
Number of citations: 12 www.sciencedirect.com
N Vermerie, D Kusielewicz, M Tod… - Fundamental & …, 1992 - Wiley Online Library
… itself and glafenic acid, in 12 healthy volunteers. The Occurrence of a high hepatic first pass effect prompted us to study the consequences of liver disease on glafenine and glafenic acid …
Number of citations: 5 onlinelibrary.wiley.com
J Pottier, M Busigny, JP Raynaud - European journal of drug metabolism …, 1979 - Springer
… hydrolysed to give glafenic acid which is the … glafenic·acid in para of the amino-substituent to the corresponding phenols, the other, by oxidation of the quinoline nitrogen of glafenic acid, …
Number of citations: 10 link.springer.com
MI Walash, FM El Tarras, ZA El Sherif… - … of pharmaceutical and …, 2000 - Elsevier
… The first method depends upon the determination of glafenine in raw material and tablets as well as in the presence of its main degradation product glafenic acid (up to 40%). …
Number of citations: 13 www.sciencedirect.com
E Albengres, S Urien, P Riant, GA Marcel… - Molecular …, 1987 - ASPET
… Using various techniques including fluorometry and circular dichroism, it was shown that glafenic acid … Glafenic acid is strongly bound to HSA with n = 1, k = 2.4 X 10(6) liters/mol and to …
Number of citations: 8 molpharm.aspetjournals.org
RJ Réveillaud, M Daudon, MF Protat, M Rymer… - Nephrologie, 1980 - europepmc.org
… They consisted of 50% calcium oxalate, 33% glafenic acid, … calcium, but consisting of 75% glafenic acid, and 25% proteins. … The metabolites are glafenic acid and hydroglafenic acid, in …
Number of citations: 5 europepmc.org
MHA Hay, MH Barary, EM Hassan, MA Elsayed - Analytical letters, 1990 - Taylor & Francis
… with their respective degradation products, glafenic acid and floctafenic acid, in combination … That method gave highly accurate results for glafenic acid and floctafenic acid recovery …
Number of citations: 13 www.tandfonline.com
A Ennachachibi, P Nicolas, F Fauvelle, G Perret… - … of Chromatography B …, 1988 - Elsevier
… A high-performance liquid chromatograpic method for an effective determination of glafenine and its main metabolite, glafenic acid, is described. The assay involves separate extraction …
Number of citations: 7 www.sciencedirect.com
F Moolenaar, J Visser, T Huizinga - International Journal of Pharmaceutics, 1980 - Elsevier
… Plasma concentrations of glafenine and glafenic acid were measured, by means of HPLC … Peak concentrations of glafenic acid were reached after one hour. The decline in plasma …
Number of citations: 7 www.sciencedirect.com

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